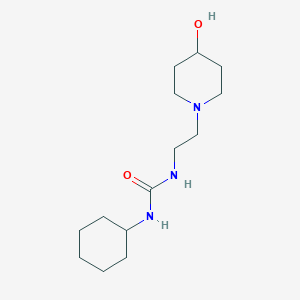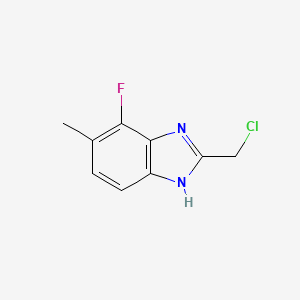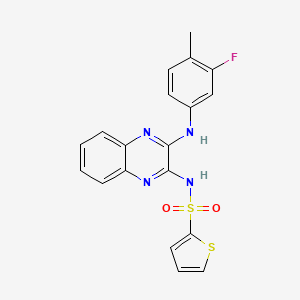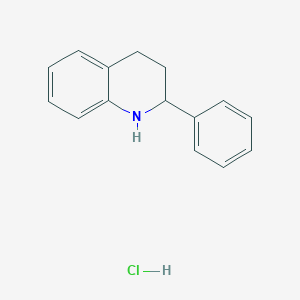![molecular formula C14H15FO B3006579 {Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone CAS No. 1198168-90-9](/img/structure/B3006579.png)
{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone, also known as BFHM, is a compound belonging to the chemical class of substituted phenylmethanones. It is a versatile chemical with a wide range of applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and chemical biology. BFHM has a unique structure that enables it to interact with various biological targets, making it a useful tool for studying the mechanisms of action and physiological effects of drugs.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" and its derivatives have been extensively studied in the context of synthetic chemistry. For instance, Thirunarayanan (2014) synthesized a series of aryl bicyclo[2.2.1] heptene-2-yl-methanones, including derivatives of "this compound", through an aqueous phase fly-ash catalyzed Diels-Alder reaction. This method achieved yields of more than 60%, demonstrating the efficacy of the synthesis process (Thirunarayanan, 2014).
Biological Activities
Several studies have explored the biological activities of "this compound" derivatives. Thirunarayanan (2014) reported the antimicrobial, antioxidant, and insect antifeedant activities of synthesized methanones, showing potential in various biological applications (Thirunarayanan, 2014). Another study by the same author in 2015 focused on the synthesis of 3,4-dimethyl phenyl bicyclo methanones, which were then tested for their antimicrobial and antioxidant activities, further indicating the compound's utility in biological research (G.Thirunarayanan, 2015).
Structural Analysis
Structural analysis and characterization of such compounds are also a significant area of research. For example, a study by Gao Li-na (2012) focused on the synthetic route and structural determination of a related compound using NMR and other techniques, providing valuable insights into the molecular structure and properties of these compounds (Gao Li-na, 2012).
Potential Applications in Material Science
In addition to biological applications, derivatives of "this compound" have potential applications in material science. A study by S. Nagaraju et al. (2018) discussed the synthesis and crystal structure of a related compound, emphasizing its relevance in the field of heterocyclic compounds and their applications in material science and pharmaceuticals (S. Nagaraju et al., 2018).
Orientations Futures
The future directions for research on “{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Bicyclo[2.2.1]heptane compounds are of interest in the field of organic chemistry due to their unique structure .
Mécanisme D'action
Target of Action
The primary targets of Bicyclo[2.2.1]heptan-2-yl(2-fluorophenyl)methanone are currently unknown. The compound is structurally similar to other bicyclo[2.2.1]heptane derivatives, which have been found to interact with various biological targets . .
Mode of Action
The exact mode of action of Bicyclo[22It is likely that the compound interacts with its targets in a manner similar to other bicyclo[2.2.1]heptane derivatives . These interactions can lead to changes in cellular processes, but the specifics of these changes are currently unknown.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22Given the structural similarity to other bicyclo[2.2.1]heptane derivatives, it is possible that the compound affects similar pathways . .
Result of Action
The molecular and cellular effects of Bicyclo[22Given the compound’s structural similarity to other bicyclo[2.2.1]heptane derivatives, it is likely that it has similar effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body. The specific environmental factors that influence the action of bicyclo[221]heptan-2-yl(2-fluorophenyl)methanone are currently unknown .
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO/c15-13-4-2-1-3-11(13)14(16)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUQUROZVZXYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)
![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)
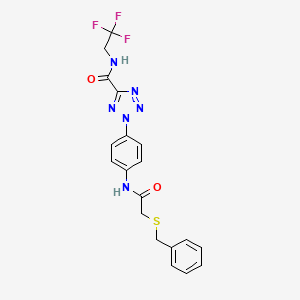
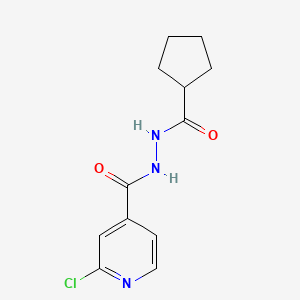
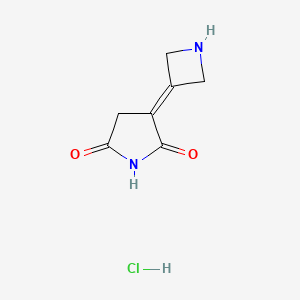
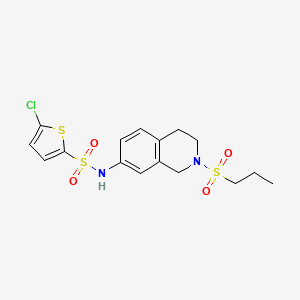
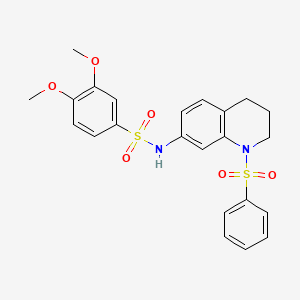
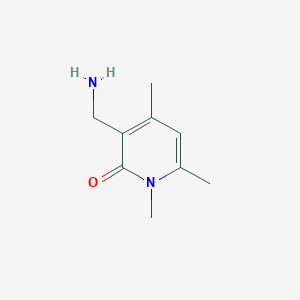
![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B3006510.png)
